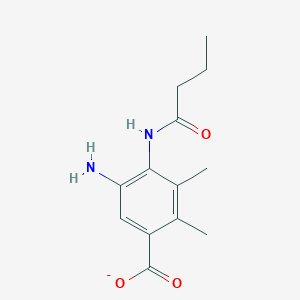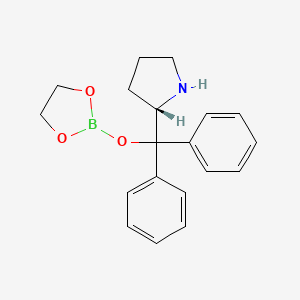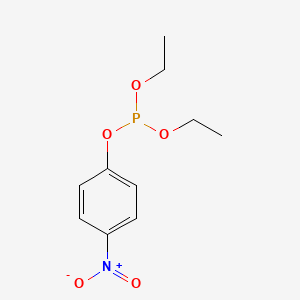
(4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by its two oxazole rings connected by an ethane bridge, with each oxazole ring bearing a methyl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanol with ethyl oxalyl chloride to form the oxazole ring. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then coupled with ethane-1,1-diol to form the final product.
Industrial Production Methods
In an industrial setting, the production of (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to minimize side reactions and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The methyl groups on the oxazole rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce dihydrooxazole alcohols.
Wissenschaftliche Forschungsanwendungen
(4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure with ethyl groups instead of methyl groups.
(4R,4’R)-2,2’-(Propane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure with a propane bridge instead of an ethane bridge.
Uniqueness
(4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole) is unique due to its specific substitution pattern and the presence of an ethane bridge. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other oxazole derivatives.
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
(4R)-4-methyl-2-[1-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H16N2O2/c1-6-4-13-9(11-6)8(3)10-12-7(2)5-14-10/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
ZOHPIHQGQUZVNI-RNFRBKRXSA-N |
Isomerische SMILES |
C[C@@H]1COC(=N1)C(C)C2=N[C@@H](CO2)C |
Kanonische SMILES |
CC1COC(=N1)C(C)C2=NC(CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)








![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)


